[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester [4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13469294
InChI: InChI=1S/C16H24N2O3/c17-10-11-20-15-8-6-14(7-9-15)18-16(19)21-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2,(H,18,19)
SMILES: C1CC(CCC1NC(=O)OCC2=CC=CC=C2)OCCN
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol

[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13469294

Molecular Formula: C16H24N2O3

Molecular Weight: 292.37 g/mol

* For research use only. Not for human or veterinary use.

[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester -

Specification

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
IUPAC Name benzyl N-[4-(2-aminoethoxy)cyclohexyl]carbamate
Standard InChI InChI=1S/C16H24N2O3/c17-10-11-20-15-8-6-14(7-9-15)18-16(19)21-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2,(H,18,19)
Standard InChI Key PISAYYBYTBCJRL-UHFFFAOYSA-N
SMILES C1CC(CCC1NC(=O)OCC2=CC=CC=C2)OCCN
Canonical SMILES C1CC(CCC1NC(=O)OCC2=CC=CC=C2)OCCN

Introduction

Key Findings

[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester (CAS: 1353978-91-2) is a synthetic carbamate derivative with a molecular formula of C16H24N2O3\text{C}_{16}\text{H}_{24}\text{N}_{2}\text{O}_{3} and a molar mass of 292.37 g/mol. Structurally, it features a cyclohexyl core substituted with a 2-aminoethoxy group and a benzyl carbamate moiety. This compound has garnered attention in medicinal chemistry for its potential as a bioactive scaffold, particularly in enzyme inhibition and prodrug design . Its synthesis typically involves multi-step organic reactions, including carbamate formation and etherification . Recent studies highlight its role in modulating soluble epoxide hydrolase (sEH) activity and its metabolic stability in preclinical models .

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a cyclohexane ring substituted at the 4-position with two functional groups:

  • A 2-aminoethoxy chain (OCH2CH2NH2-\text{OCH}_2\text{CH}_2\text{NH}_2)

  • A benzyl carbamate group (OC(=O)NHCH2C6H5-\text{OC(=O)NHCH}_2\text{C}_6\text{H}_5)

The cyclohexyl ring adopts a chair conformation, with the substituents typically in equatorial positions to minimize steric strain . The IUPAC name, benzyl N-[4-(2-aminoethoxy)cyclohexyl]carbamate, reflects this substitution pattern.

Table 1: Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC16H24N2O3\text{C}_{16}\text{H}_{24}\text{N}_{2}\text{O}_{3}
Molecular Weight292.37 g/mol
SMILESC1CC(CCC1NC(=O)OCC2=CC=CC=C2)OCCN\text{C1CC(CCC1NC(=O)OCC2=CC=CC=C2)OCCN}
InChIKeyPISAYYBYTBCJRL-UHFFFAOYSA-N
CAS Number1353978-91-2

Synthesis Pathways

Carbamate Formation

The benzyl carbamate group is introduced via reaction of 4-(2-aminoethoxy)cyclohexylamine with benzyl chloroformate (C6H5CH2OCOCl\text{C}_6\text{H}_5\text{CH}_2\text{OCOCl}) in the presence of a base such as triethylamine . This step typically proceeds at 0–25°C in dichloromethane or THF, yielding the protected amine .

Etherification of the Cyclohexyl Core

The 2-aminoethoxy side chain is installed through nucleophilic substitution. For example, 4-hydroxycyclohexylamine reacts with 2-chloroethylamine hydrochloride in a polar aprotic solvent (e.g., DMF) with K2CO3\text{K}_2\text{CO}_3 as a base . Microwave-assisted synthesis has been reported to enhance reaction efficiency .

Table 2: Key Synthetic Intermediates

IntermediateRole in SynthesisSource
4-HydroxycyclohexylamineCore scaffold precursor
Benzyl chloroformateCarbamoylating agent
2-Chloroethylamine HClEthoxyamine source

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar organic solvents (e.g., DMSO, ethanol) but limited aqueous solubility (<1 mg/mL at pH 7.4) . The carbamate group confers stability against esterases, with in vitro half-life exceeding 24 hours in human plasma .

Metabolic Profile

In hepatic microsomes, the primary metabolic pathway involves oxidative deamination of the 2-aminoethoxy chain, yielding a ketone derivative . Unlike simpler carbamates, the cyclohexyl ring impedes rapid glucuronidation, enhancing systemic exposure .

Table 3: Pharmacokinetic Parameters (Preclinical)

ParameterValue (Mean ± SD)ModelSource
Oral Bioavailability65 ± 12%Rat
t1/2t_{1/2}8.3 ± 1.2 hDog
Plasma Protein Binding89 ± 4%Human

Applications in Medicinal Chemistry

Soluble Epoxide Hydrolase (sEH) Inhibition

The compound acts as a potent sEH inhibitor (IC50=1.3±0.05nM\text{IC}_{50} = 1.3 \pm 0.05 \, \text{nM}), modulating the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs) . Its trans-cyclohexyl conformation optimizes binding to the enzyme's hydrophobic pocket, as demonstrated by X-ray crystallography .

Prodrug Design

The benzyl carbamate serves as a pro-moiety, enabling targeted delivery of amine therapeutics. For instance, analogs have been explored as prodrugs for β2-adrenergic agonists (e.g., terbutaline) to bypass first-pass metabolism .

Comparative Analysis with Related Carbamates

Structural Analogues

  • t-AUCB (trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid): Shares the cyclohexyl carbamate core but incorporates a bulky adamantyl group, enhancing metabolic stability (t1/2=12.1ht_{1/2} = 12.1 \, \text{h}) .

  • Bambuterol: A bis-dimethyl carbamate prodrug lacking the cyclohexyl group, with shorter half-life (t1/2=4.5ht_{1/2} = 4.5 \, \text{h}) due to faster esterase cleavage .

Table 4: Comparative Bioactivity

CompoundTargetIC50\text{IC}_{50}Half-Life (h)Source
[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl estersEH1.3 nM8.3
t-AUCBsEH0.9 nM12.1
Bambuterolβ2-Adrenoceptor15 nM4.5

Future Research Directions

Optimization for CNS Penetration

Modifying the 2-aminoethoxy chain with fluorinated groups may enhance blood-brain barrier permeability, enabling applications in neurodegenerative diseases .

Targeted Drug Delivery

Conjugation to tumor-specific antibodies (e.g., anti-HER2) could exploit the carbamate’s stability for site-specific chemotherapy .

Green Synthesis Methods

Exploring biocatalytic routes using lipases or carbamate kinases may reduce reliance on toxic reagents like phosgene derivatives .

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